Diammine platinum(II) lactate

Description

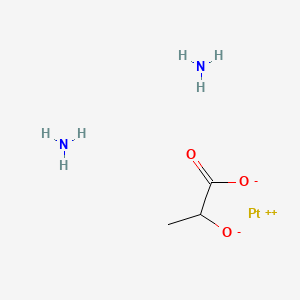

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

96322-75-7 |

|---|---|

Molecular Formula |

C3H10N2O3Pt |

Molecular Weight |

317.21 g/mol |

IUPAC Name |

azane;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C3H5O3.2H3N.Pt/c1-2(4)3(5)6;;;/h2H,1H3,(H,5,6);2*1H3;/q-1;;;+2/p-1 |

InChI Key |

BYPGGNBAGXHAJX-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].N.N.[Pt+2] |

Canonical SMILES |

CC(C(=O)[O-])[O-].N.N.[Pt+2] |

Synonyms |

cis-DLP diammine lactate platinum(II) diammine platinum(II) lactate diammine platinum(II) lactate, (S)-isomer platinum(II) diammine lactate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diammine Platinum Ii Lactate

Advanced Synthetic Routes to Diammine Platinum(II) Lactate (B86563) and its Stereoisomers

The development of synthetic routes for platinum-based complexes is driven by the need for high purity, specific isomeric forms, and novel structures with tailored properties.

The lactate ligand exists as two enantiomers, (S)-lactic acid and (R)-lactic acid, which introduces a chiral center into the diammine platinum(II) lactate complex. The coordination of a single enantiomer of lactate, such as the naturally occurring S-lactate, to a prochiral platinum center can lead to the formation of diastereomers. nih.gov This is exemplified in the case of lobaplatin (B1683953), a related platinum complex, which is formulated as a mixture of diastereomers when a single lactate enantiomer is used with a racemic amine ligand. nih.gov

Achieving stereoselectivity in the synthesis of chiral analogs is a significant challenge. Methodologies for the stereoselective synthesis of complex chiral molecules, such as α-amino acids and lactones, often rely on strategies that could be adapted for this purpose. nih.govrsc.org These strategies include:

The Strecker Synthesis: A classic method for synthesizing α-amino acids that can be rendered stereoselective through the use of chiral amines or auxiliaries. nih.gov

Palladium(II)-Catalyzed Reactions: Modern organometallic chemistry offers routes like palladium-catalyzed C-H activation and subsequent amidation to create chiral β-lactams with high diastereoselectivity. nih.gov

Enzymatic Catalysis: Engineered enzymes, such as carbonyl reductase variants, have demonstrated high stereoselectivity (up to 99%) in the synthesis of chiral γ- and δ-lactones, offering a green and efficient alternative to metal catalysis. rsc.org

While direct applications of these methods to this compound are not extensively documented, they represent the frontier of synthetic chemistry for creating specific stereoisomers of chiral molecules.

Research into platinum(II) complexes extends beyond the traditional ammine ligands to include a wide array of novel ligand systems designed to modulate the compound's chemical and physical properties. While the core of the subject compound is the diammine ligand, the broader field shows extensive exploration into alternatives. These include bidentate and tridentate ligands, which can alter the stability and reactivity of the platinum center. google.comtheses.cz

Examples of such advanced ligand systems in the wider context of platinum(II) chemistry include:

Pincer N^C^N Ligands: Bulky, rigid pincer ligands have been used to create new platinum square planar complexes. mdpi.com These tridentate ligands form stable five-membered metallocycles with the platinum(II) ion. mdpi.com

Nonsymmetrical NCN-Coordinating Ligands: Researchers have prepared platinum(II) complexes with ligands where two different azaheterocycles are attached to a central benzene (B151609) ring, creating an asymmetric coordination environment. acs.org

Benzimidazole Derivatives: Substituted benzimidazoles have been used as carrier ligands for platinum(II), forming stable complexes with potential for varied biological interactions. researchgate.net

Aliphatic Amine Ligands: A variety of monodentate and bidentate aliphatic amines, such as ethylenediamine (B42938) and 1,2-diaminocyclohexane (DACH), have been coordinated to platinum(II). nih.govgoogle.com The stereochemistry of these ligands, as seen with the R,R-DACH in oxaliplatin (B1677828), can be critical. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

Precursor Chemistry and Reaction Pathways in Platinum(II) Lactate Formation

The primary and most established pathway for synthesizing cis-diammine platinum(II) lactate involves a salt metathesis reaction. google.com The reaction starts with a well-defined platinum precursor, cis-diamminedichloroplatinum(II) (cisplatin).

The key reaction is:

Reaction with Silver Lactate: Cis-[Pt(NH₃)₂Cl₂] is suspended in an aqueous or alcoholic medium and reacted with a stoichiometric amount of silver lactate (2 moles of silver lactate per mole of the platinum complex). google.com The driving force for this reaction is the precipitation of insoluble silver chloride (AgCl), which is subsequently removed by filtration or centrifugation. google.com The desired cis-diammine platinum(II) lactate remains in the filtrate. google.com

An alternative pathway involves the use of an aquated platinum species:

Reaction with an Aquo Complex: An amine-complexed diaquo-cis-platinum(II) salt, such as cis-[Pt(NH₃)₂(H₂O)₂]²⁺, can be reacted with a lactate salt in an aqueous medium to yield the final product. google.com

The choice of precursors is critical for the synthesis, with each component playing a specific role in the reaction.

Table 1: Precursors in this compound Formation

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| cis-Diamminedichloroplatinum(II) | cis-[Pt(NH₃)₂Cl₂] | Platinum and ammine ligand source google.com |

| Silver Lactate | AgC₃H₅O₃ | Lactate ligand source and chloride scavenger google.com |

Optimization of Reaction Conditions for Research-Scale Synthesis

For laboratory or research-scale synthesis, reaction conditions are optimized to maximize yield, ensure purity, and maintain the correct isomeric form. Key parameters from established methods provide a baseline for this optimization. google.com

Solvent: The reaction can be performed in an aqueous medium or an alcoholic solvent like methanol (B129727) or ethanol. google.com The choice of solvent can affect reaction time and the solubility of the product, with methanol being noted for providing higher yields in shorter times for certain amine analogs. google.com

Temperature: The reaction mixture can be stirred at temperatures ranging from approximately 0°C to 70°C. google.com Often, the reaction is conducted at ambient temperature, but heating to around 60°C can be used to facilitate the reaction. google.com

Reaction Time: The duration of the reaction can vary from minutes to several hours, depending on the specific conditions like temperature and solvent. google.com

Purification: Post-reaction workup is crucial. It involves the removal of the silver chloride precipitate, followed by evaporation of the solvent from the filtrate, often under vacuum. google.com The resulting solid product can be further purified by recrystallization from a suitable solvent mixture, such as water, ethanol, and acetone. google.com

pH Control: While not explicitly detailed for this specific synthesis, pH is a critical parameter in aqueous coordination chemistry. The pH can influence the protonation state of ligands and the stability of the complex, making its control essential for preventing side reactions and decomposition. mdpi.com

Table 2: Optimization Parameters for Research-Scale Synthesis

| Parameter | Range / Condition | Purpose | Source |

|---|---|---|---|

| Solvent | Aqueous, Methanol, Ethanol | Dissolve reactants, influence reaction rate | google.com |

| Temperature | 0°C - 70°C (Ambient or ~60°C) | Control reaction kinetics | google.com |

| Reactant Ratio | 2:1 (Silver Lactate : Pt Complex) | Ensure complete reaction of chloride ligands | google.com |

| Purification | Filtration/Centrifugation, Evaporation, Recrystallization | Remove byproducts (AgCl) and isolate pure product | google.com |

| pH | Neutral to Alkaline (General Principle) | Maintain complex stability, prevent side reactions | mdpi.com |

Scale-Up Considerations for Preclinical Research Batches

Transitioning the synthesis of this compound from a small research scale to larger preclinical research batches introduces significant challenges that require careful consideration of process chemistry and engineering.

Cost and Availability of Reagents: The use of silver lactate as a key reagent presents a major cost factor, especially at a larger scale. google.com The economic viability of the process may depend on the efficient use and potential recovery of silver.

Process Control and Consistency: Maintaining strict control over reaction parameters such as temperature, mixing speed, and reagent addition rates is critical to ensure batch-to-batch consistency. Minor variations in preparation can alter the final product's characteristics. nih.gov

Purity and Impurity Profiling: For preclinical use, achieving high chromatographic purity (e.g., >98%) is essential. google.com This requires robust purification methods that are scalable, such as large-volume crystallization and filtration. The impurity profile must be thoroughly characterized, as even small amounts of residual starting materials or byproducts can have significant consequences.

Handling and Stability: The physical properties of the final bulk product, such as its crystalline form and bulk density, can be affected by the scale-up process (e.g., drying and grinding methods). google.com The stability of the compound during storage and handling must also be validated for larger quantities.

Reaction Efficiency: At scale, the efficiency of removing the AgCl precipitate becomes a more significant operational challenge. The filtration and washing steps must be optimized to maximize product recovery while ensuring complete removal of the insoluble byproduct.

Table 3: Key Considerations for Preclinical Scale-Up

| Consideration | Challenge | Potential Solution |

|---|---|---|

| Economic Feasibility | High cost of silver-based reagents. google.com | Optimize stoichiometry, investigate silver recovery processes. |

| Batch Consistency | Variations in temperature, mixing, and addition rates. | Implement automated process controls and standard operating procedures (SOPs). |

| Product Purity | Removal of AgCl, residual solvents, and other impurities. | Develop and validate scalable crystallization and chromatographic purification methods. google.com |

| Physical Properties | Ensuring consistent crystalline form and bulk density. | Standardize post-synthesis processing like drying and milling. google.com |

| Yield Optimization | Minimizing product loss during filtration and transfers. | Optimize equipment design and process flow for solid-liquid separation. |

Advanced Structural Characterization and Coordination Chemistry of Diammine Platinum Ii Lactate

Spectroscopic Characterization Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is employed to elucidate the intricate structural details of diammine platinum(II) lactate (B86563) in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For platinum complexes, ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range of the ¹⁹⁵Pt nucleus, which is highly sensitive to the nature of the ligands in the coordination sphere. researchgate.net

While specific ¹⁹⁵Pt NMR data for diammine platinum(II) lactate is not extensively reported, the chemical shifts of analogous cis-diammineplatinum(II) complexes with carboxylato leaving groups provide valuable insights. For instance, cis-diammineplatinum(II) complexes with dicarboxylate ligands like oxalato and its derivatives show ¹⁹⁵Pt NMR signals in the range of approximately -2050 to -2350 ppm. researchgate.net The replacement of chloro ligands with carboxylato ligands typically causes a high-frequency shift in the ¹⁹⁵Pt NMR signal. researchgate.net Based on these trends, the ¹⁹⁵Pt chemical shift for this compound is anticipated to fall within a similar range, confirming the presence of a Pt(II) center coordinated to nitrogen and oxygen donor atoms.

¹H NMR spectroscopy can be used to characterize the lactate and ammine ligands. However, the protons of the coordinated NH₃ ligands may not be readily observed due to rapid exchange with deuterated solvents. nih.gov

Table 1: Estimated ¹⁹⁵Pt NMR Chemical Shift Range for this compound

| Compound Class | Estimated ¹⁹⁵Pt Chemical Shift (ppm) |

|---|---|

| cis-Diammineplatinum(II) Carboxylates | -2050 to -2350 |

| This compound | Expected within the above range |

This table provides an estimated range based on data from analogous compounds.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are crucial for identifying functional groups and characterizing the bonds within the coordination sphere of the platinum complex.

An infrared spectrum of cis-diammine platinum(II) lactate has been reported, providing evidence for the coordination of the lactate and ammine ligands. google.com The interpretation of this spectrum can be guided by data from similar platinum complexes. The vibrational modes of interest include the Pt-N and Pt-O stretching frequencies.

Pt-N Stretching Vibrations: These bands are typically observed in the far-infrared region, generally between 512 and 603 cm⁻¹. srce.hrcdnsciencepub.com

Pt-O Stretching Vibrations: The Pt-O stretching frequencies for carboxylato ligands are also found in the far-infrared region and can overlap with the Pt-N stretches, often appearing in the range of 540-590 cm⁻¹. srce.hrcdnsciencepub.com

Carboxylate Group Vibrations: The IR spectrum will also show characteristic bands for the carboxylate group of the lactate ligand. The C=O stretching frequency, typically seen between 1560 and 1590 cm⁻¹, indicates a decrease in the C=O bond order upon coordination, which is consistent with π-electron delocalization within a chelate ring if the lactate acts as a bidentate ligand. nih.gov

Raman spectroscopy is a complementary technique. While specific Raman data for this compound is scarce, studies on similar platinum drugs show that Pt-N stretching modes are key diagnostic vibrations. acs.org

Table 2: General Wavenumber Ranges for Key Vibrational Modes in cis-Diammineplatinum(II) Carboxylate Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Pt-N Stretch | 512 - 603 |

| Pt-O Stretch (carboxylate) | 540 - 590 |

| C=O Stretch (coordinated carboxylate) | 1560 - 1590 |

This table provides general ranges based on data from analogous compounds.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for the analysis of metal complexes. fu-berlin.de

For this compound, ESI-MS would be expected to show a molecular ion peak corresponding to the intact complex. The isotopic pattern of this peak would be characteristic of the presence of platinum. rsc.org Fragmentation of the molecular ion in the gas phase, often induced by collision-induced dissociation (CID), can provide further structural information. For cis-diammineplatinum(II) complexes, fragmentation pathways often involve the loss of ligands. nih.govacs.org For this compound, expected fragmentation could include the loss of the lactate ligand, ammine ligands, or fragments of the lactate itself.

Table 3: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion | Expected Fragment Ions |

|---|---|

| [Pt(NH₃)₂(C₃H₅O₃)]⁺ | [Pt(NH₃)₂(C₃H₅O₃) - NH₃]⁺ |

| [Pt(NH₃)₂(C₃H₅O₃) - C₃H₅O₃]⁺ | |

| [Pt(NH₃)(C₃H₅O₃)]⁺ |

This table outlines plausible fragmentation pathways based on the general behavior of similar platinum complexes.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a specific crystal structure for this compound has not been found in the reviewed literature, the structures of numerous related cis-diammineplatinum(II) complexes with carboxylate ligands have been determined. nih.govresearchgate.netajol.info

These structures consistently show a square-planar geometry around the Pt(II) center. It is highly probable that this compound would adopt a similar structure. The lactate ligand could coordinate in a monodentate fashion through one of the carboxylate oxygens, or as a bidentate ligand, forming a chelate ring with the platinum center via the carboxylate oxygen and the hydroxyl oxygen. The cis-configuration of the ammine ligands is a key structural feature. researchgate.net

Table 4: Expected Structural Parameters for cis-Diammine Platinum(II) Lactate Based on Analogous Compounds

| Parameter | Expected Value |

|---|---|

| Coordination Geometry | Square-planar |

| Pt-N Bond Length | ~2.0-2.1 Å |

| Pt-O Bond Length | ~2.0-2.05 Å |

| N-Pt-N Angle | ~90° |

| O-Pt-N Angle | ~90° (for monodentate lactate) or part of a chelate ring |

This table presents expected values based on crystallographic data of similar platinum(II) complexes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Coordination Environment and Geometry of the Platinum(II) Center

The platinum(II) ion in this compound possesses a d⁸ electron configuration, which strongly favors a square-planar coordination geometry. acs.org The coordination sphere is occupied by two ammine (NH₃) ligands and one or two donor atoms from the lactate ligand(s). In its cis configuration, the two ammine ligands are positioned adjacent to each other.

The lactate anion (C₃H₅O₃⁻) can act as either a monodentate or a bidentate ligand. pensoft.net

Monodentate Coordination: The lactate ligand binds to the platinum center through one of the oxygen atoms of the carboxylate group.

Bidentate Coordination: The lactate ligand can form a five-membered chelate ring by coordinating through one of the carboxylate oxygens and the oxygen of the hydroxyl group.

The specific coordination mode can influence the reactivity and stability of the complex.

Ligand Exchange Kinetics and Aquation/Activation Mechanisms of this compound

The biological activity of platinum(II) complexes is intrinsically linked to their ability to undergo ligand exchange reactions. A crucial step is aquation, where a labile "leaving group" ligand is replaced by a water molecule. chempap.orgrsc.org This process activates the complex, making it more susceptible to bind to biological targets like DNA.

For this compound, the lactate ligand serves as the leaving group. The rate of aquation is a critical parameter. Carboxylate ligands, in general, are more strongly bound to platinum(II) than chloride ions, leading to slower hydrolysis rates compared to cisplatin (B142131). pensoft.netrsc.org The aquation of platinum(II) complexes with carboxylate leaving groups can proceed in a stepwise manner, especially if the carboxylate is part of a chelate ring. pensoft.netresearchgate.net The mechanism is generally associative, involving the formation of a five-coordinate intermediate.

The aquation process for cis-[Pt(NH₃)₂(lactate)]⁺ can be represented as follows:

cis-[Pt(NH₃)₂(lactate)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)(lactate)]⁺ cis-[Pt(NH₃)₂(H₂O)(lactate)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + lactate⁻

The resulting aqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, is a potent electrophile that can readily react with nucleophiles. The kinetics of this activation process are influenced by factors such as pH, temperature, and the concentration of other potential ligands in the solution.

Interaction with Anionic Species and Bio-relevant Ligands

The interaction of this compound with various chemical species is central to its behavior in a biological environment. As a platinum(II) complex, its reactivity is largely dictated by ligand exchange reactions, where the lactate groups act as leaving ligands. The coordination sphere of the platinum center is susceptible to substitution by other nucleophiles, a process that is heavily influenced by the surrounding medium.

In biological systems, the initial interactions are predominantly with ubiquitous anionic species and bio-relevant macromolecules. The high water solubility of cis-platinum(II) amine lactate complexes facilitates their distribution and subsequent interaction. google.com The reactivity of the complex is significantly modulated by the concentration of chloride ions. In environments with high chloride concentration (~100 mM), such as blood plasma, the hydrolysis of the lactate ligands is suppressed, maintaining the complex in its less reactive state. nih.gov

However, upon entering the cytoplasm, where the chloride concentration is substantially lower (below 20 mM), the lactate ligands are more readily displaced. nih.gov This aquation process generates a positively charged, more reactive species that can interact with a variety of biological nucleophiles. nih.gov

Key Interactions with Bio-relevant Ligands:

Nucleic Acids: The primary target for platinum-based anticancer agents is DNA. Following the displacement of the lactate ligands by water, the resulting aquated platinum complex covalently binds to the nitrogen atoms of DNA bases. nih.govmdpi.com The N7 position of guanine (B1146940) is the most preferential binding site due to its high nucleophilicity. nih.gov This initial binding forms a monofunctional adduct. Subsequently, a second reaction can occur, leading to the formation of bifunctional adducts, such as intrastrand and interstrand cross-links, which distort the DNA structure and inhibit replication. nih.gov

Sulfur-Containing Biomolecules: The platinum(II) center, being a soft acid, exhibits a strong affinity for soft donor atoms like sulfur. nih.govresearchgate.net This leads to significant interactions with endogenous sulfur-containing molecules. Glutathione (B108866) (GSH) and methionine or cysteine residues within proteins, such as human serum albumin (HSA), readily bind to the platinum center. nih.govresearchgate.netmdpi.com These interactions can result in the deactivation of the complex before it reaches its intended DNA target. mdpi.com Studies on similar platinum complexes show that stable adducts with proteins like albumin are formed rapidly upon loss of the labile ligand. mdpi.com

The following table summarizes the principal interactions of the activated diammine platinum(II) complex with biological ligands.

| Interacting Species Category | Specific Example(s) | Type of Interaction | Biological Consequence |

| Nucleic Acids | Guanine, Adenine (B156593) (in DNA) | Covalent Bonding (Platination) at N7 position | Formation of DNA adducts, cross-linking, inhibition of replication. nih.gov |

| Sulfur-Containing Amino Acids | Cysteine, Methionine (in proteins like HSA) | Covalent Bonding (Pt-S bond) | Deactivation of the complex, protein binding. nih.govmdpi.com |

| Small Thiol Molecules | Glutathione (GSH) | Covalent Bonding (Pt-S bond) | Cellular detoxification, deactivation of the complex. researchgate.netmdpi.com |

| Anions | Chloride (Cl⁻) | Ligand Exchange | Stabilization of the complex against hydrolysis in high Cl⁻ environments. nih.gov |

Hydrolytic Stability and Reactivity Profiles in Biological Mimics

The hydrolytic stability of this compound is a critical determinant of its mechanism of action and reactivity. Hydrolysis, or aquation, involves the stepwise replacement of the lactate ligands by water molecules. nih.govresearchgate.net This process is not a simple degradation but rather an activation step, converting the relatively inert parent compound into a highly reactive species capable of binding to biological targets. The general process for a cis-complex can be described by the following equilibria:

cis-[Pt(NH₃)₂(lactate)₂] + H₂O ⇌ cis-[Pt(NH₃)₂(lactate)(H₂O)]⁺ + lactate⁻

cis-[Pt(NH₃)₂(lactate)(H₂O)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + lactate⁻

The position of these equilibria, and thus the hydrolytic stability, is highly dependent on the chemical environment, particularly the concentration of anions like chloride. nih.gov

In High-Chloride Media (Blood Plasma Mimic): In solutions with high chloride concentrations (~100 mM), the equilibria are shifted to the left. The chloride ions effectively compete with water, preventing the loss of the lactate ligands and suppressing the formation of the reactive aquated species. nih.gov This confers stability to the complex during systemic circulation.

In Low-Chloride Media (Cytoplasm Mimic): Inside the cell, where the chloride concentration is significantly lower (~4-20 mM), the equilibria shift to the right. nih.gov This favors the formation of the mono-aquated and di-aquated species, cis-[Pt(NH₃)₂(lactate)(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺. nih.govresearchgate.net These positively charged, aquated complexes are the electrophilically active forms that readily react with cellular nucleophiles. nih.gov

The reactivity profile of this compound is therefore intrinsically linked to its hydrolytic pathway. While specific kinetic data for the aquation of this compound are not extensively documented, the behavior of analogous platinum complexes provides a framework for understanding its reactivity. For instance, complexes with chelating dicarboxylate leaving groups, like carboplatin (B1684641), are known to undergo aquation much more slowly than complexes with monodentate chloride ligands like cisplatin. nih.gov As lactate is a monodentate ligand, its substitution kinetics would differ from both, but the fundamental principle of aquation as an activation step remains the same. The preparation of cis-platinum(II) amine lactate complexes can involve reacting a diaquo platinum(II) salt with a lactate salt, which underscores the reversible nature of this hydrolytic process. google.com

The table below outlines the key factors influencing the hydrolytic behavior of this compound in environments mimicking biological fluids.

| Parameter | Influence on Hydrolysis | Rationale |

| Chloride Concentration | Inverse relationship | High [Cl⁻] suppresses hydrolysis by shifting the ligand exchange equilibrium away from aquation. nih.gov |

| pH | Can influence speciation | The protonation state of the aquated species and the lactate ligand can be affected by pH, though the primary driver of reactivity is aquation. |

| Leaving Group | Determines rate of aquation | The nature of the platinum-lactate bond influences the kinetics of water substitution compared to other leaving groups like chloride or cyclobutanedicarboxylate. nih.gov |

| Product | Reactive aquated species | The formation of cis-[Pt(NH₃)₂(H₂O)₂]²⁺ is the key activation step for subsequent reactions with biological targets. nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action of Diammine Platinum Ii Lactate Preclinical Focus

Mechanisms of Cellular Uptake and Accumulation

Passive Diffusion Mechanisms in Cellular Models

Passive diffusion is a fundamental process by which substances cross the cell membrane, driven by a concentration gradient without the expenditure of cellular energy. nih.gov For platinum complexes, characteristics such as small size and lipophilicity can facilitate this mode of entry. nih.govnih.gov While the direct study of passive diffusion for diammine platinum(II) lactate (B86563) is not extensively detailed in the provided results, the general understanding for platinum drugs is that passive diffusion plays a role in their cellular uptake. nih.govresearchgate.netnih.gov This process is governed by the physicochemical properties of the molecule, including its size and polarity. nih.gov The rate of passive diffusion is often proportional to the drug's concentration in the extracellular environment. nih.gov

It is a multi-step process that involves the partitioning of the drug into the cell membrane, its diffusion across the lipid bilayer, and its subsequent release into the cytoplasm. nih.gov

Active Transport Pathways (e.g., Copper Transporters, Organic Cation Transporters, GLUT1)

Active transport mechanisms, which require cellular energy, are also significantly involved in the uptake of platinum-based drugs. nih.govresearchgate.netnih.gov These pathways utilize specific membrane transporter proteins.

Copper Transporters: The copper transporter 1 (CTR1) is a key protein responsible for the high-affinity uptake of copper and has been shown to transport cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). nih.govoatext.com Given the structural similarities among platinum drugs, it is plausible that CTR1 also contributes to the uptake of diammine platinum(II) lactate. The expression levels of CTR1 can influence the intracellular accumulation of platinum drugs and, consequently, their cytotoxicity. nih.gov Other copper transporters like ATP7A and ATP7B are involved in the efflux of copper and can also handle platinum drugs, thereby affecting their intracellular concentration. nih.govoatext.com

Organic Cation Transporters (OCTs): Organic cation transporters (OCTs) are another class of membrane proteins implicated in the transport of platinum compounds. nih.govresearchgate.netnih.gov Specifically, OCT1, OCT2, and OCT3 have been shown to mediate the influx of various platinum agents. nih.govresearchgate.net The efficacy of some platinum drugs has been directly linked to the expression levels of these transporters. nih.gov For instance, pyriplatin, a monofunctional platinum(II) compound, shows high substrate compatibility with OCT1 and OCT2, leading to increased sensitivity in cells with high OCT expression. nih.gov

Glucose Transporters (GLUT1): The glucose transporter 1 (GLUT1) has been identified as a potential pathway for the uptake of modified platinum complexes that incorporate a glucose moiety. nih.gov This strategy aims to exploit the high glucose consumption of cancer cells. While there is no direct evidence from the provided results for this compound utilizing GLUT1, the principle of targeting glucose transporters remains a significant area of research for enhancing platinum drug delivery. nih.gov

Role of Ligand Structure on Cellular Influx and Efflux

The nature of the ligands can impact the interaction of the platinum complex with membrane transporters. For example, the substitution of ammine groups with more sterically hindered planar amines in trans-platinum complexes can enhance cytotoxicity, partly due to altered cellular uptake. google.com Similarly, the presence of certain ancillary ligands can significantly increase cellular uptake compared to cisplatin. researchgate.netnih.gov The design of platinum complexes with specific ligands can therefore be a strategy to modulate their pharmacological properties, including cellular accumulation. google.com

Intracellular Activation and Bioreduction Processes

Once inside the cell, platinum(II) complexes like this compound must be activated to exert their cytotoxic effects. This activation typically involves the hydrolysis of the leaving group, which is facilitated by the low intracellular chloride concentration (around 4 mM) compared to the high extracellular concentration (around 100-150 mM). pensoft.netunipd.it

In this process, the lactate ligand of this compound is replaced by water molecules, forming highly reactive mono- and diaqua species. pensoft.net These aquated forms are electrophilic and can readily react with nucleophilic sites on biomacromolecules, most notably DNA. pensoft.netnih.gov

While this compound is a Pt(II) complex, it is worth noting that Pt(IV) complexes undergo an additional step of bioreduction to their active Pt(II) counterparts. pensoft.net This reduction is often carried out by intracellular reducing agents such as glutathione (B108866) and ascorbic acid. pensoft.net The study of nitro-containing platinum complexes also suggests that bioreduction processes can generate reactive intermediates capable of damaging DNA. semanticscholar.org

Biomacromolecular Interactions and Target Identification

The primary intracellular target for activated platinum complexes is nuclear DNA. nih.govacs.org The interaction with DNA is considered the main mechanism underlying their anticancer activity. nih.govacs.org

DNA Adduct Formation and Conformational Changes

The aquated form of this compound covalently binds to the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine (B1146940) and adenine (B156593). nih.govnih.gov This binding results in the formation of various types of platinum-DNA adducts. The most common are 1,2-intrastrand cross-links between adjacent purine bases, primarily d(GpG) and to a lesser extent d(ApG) adducts. nih.govacs.org

The formation of these adducts induces significant conformational changes in the DNA double helix. nih.gov These distortions include:

Bending and Unwinding: The DNA helix bends towards the major groove and locally unwinds at the site of the adduct. nih.gov The extent of bending can be influenced by the specific platinum complex and the surrounding DNA sequence. nih.govplos.org

Destabilization of Hydrogen Bonding: The hydrogen bonds between the complementary base pairs at the adduct site are perturbed. nih.gov

Alteration of DNA Grooves: The minor groove of the DNA is often widened and flattened. nih.gov

Changes in Sugar Pucker: The conformation of the deoxyribose sugar rings can be altered, for instance, from a C2'-endo to a C3'-endo pucker for the 5'-guanine in a d(GpG) adduct. libretexts.org

These structural alterations are crucial as they are recognized by various cellular proteins, including high-mobility group (HMG) domain proteins, which can mediate the downstream cytotoxic effects. acs.org The binding of these proteins to the platinated DNA can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.govacs.org

Interstrand and Intrastrand Cross-Link Specificity

Once inside the cell, platinum compounds undergo aquation, becoming reactive towards nucleophilic sites on DNA, particularly the N7 position of purine bases. frontiersin.orgnih.gov This interaction results in the formation of various types of DNA adducts. The primary lesions formed are intrastrand cross-links, where the platinum atom binds to two adjacent bases on the same DNA strand. frontiersin.orgthno.org The most common of these are the 1,2-d(GpG) adducts, accounting for a significant majority of the cross-links, followed by 1,2-d(ApG) adducts. mit.edunih.gov

Interstrand cross-links, which form between bases on opposite DNA strands, occur less frequently but are considered highly cytotoxic lesions. oncohemakey.comnih.gov Polynuclear platinum complexes, in particular, are designed to form long-range interstrand and intrastrand cross-links that are not achievable by mononuclear platinum agents. unica.itaacrjournals.org These unique adducts may contribute to the ability of some platinum compounds to overcome resistance mechanisms. mit.edu

Table 1: Types of DNA Adducts Formed by Platinum Compounds

| Adduct Type | Description | Frequency | Cytotoxicity Contribution |

|---|---|---|---|

| 1,2-Intrastrand d(GpG) | Cross-link between two adjacent guanine bases on the same DNA strand. | Most frequent (>90%) frontiersin.org | Major contributor to cytotoxicity. unica.it |

| 1,2-Intrastrand d(ApG) | Cross-link between an adenine and an adjacent guanine on the same DNA strand. | Less frequent than d(GpG). mit.edu | Contributes to cytotoxicity. |

| 1,3-Intrastrand | Cross-link between two purine bases separated by one nucleotide. | Minor adduct. unica.it | Contributes to cytotoxicity. |

| Interstrand | Cross-link between guanine bases on opposite DNA strands. | Infrequent (<5%) oncohemakey.com | Highly cytotoxic. oncohemakey.com |

| Monoadducts | Platinum binds to a single DNA base. | Precursors to cross-links. nih.gov | Can interfere with cellular processes. |

DNA Distortion and Recognition by Cellular Proteins

The formation of platinum-DNA adducts induces significant structural distortions in the DNA double helix. nih.govnih.gov Intrastrand cross-links, for instance, cause the DNA to bend and unwind. mit.edunih.gov This distortion is a key factor in the drug's mechanism of action as it can be recognized by various cellular proteins. nih.govresearchgate.net

High-mobility group (HMG) proteins, which are abundant in the nucleus, have a high affinity for the bent DNA structure created by platinum adducts. nih.govchemrxiv.org The binding of HMG proteins to the platinated DNA can shield the adducts from the cell's DNA repair machinery, thereby enhancing the cytotoxic effect of the compound. nih.gov Conversely, the recognition of these DNA lesions by DNA repair proteins, such as those involved in the nucleotide excision repair (NER) pathway, can lead to the removal of the adducts and contribute to drug resistance. scielo.brresearchgate.net The specific nature of the DNA distortion can influence which proteins are recruited and whether the lesion is repaired or leads to cell death. mdpi.comresearchgate.net

Protein Binding and Enzyme Inhibition Profiles

Platinum compounds can bind to proteins, particularly those containing sulfur-containing amino acids like cysteine and methionine. ajms.iq This binding can lead to the inactivation of the platinum agent or sequestration away from its DNA target. frontiersin.org Some platinum complexes have been designed to specifically target and inhibit certain enzymes. For example, some platinum(II) complexes have been shown to inhibit enzymes like cyclooxygenase (COX), which can be overexpressed in cancer cells. acs.org

Inhibition can occur through various mechanisms. Competitive inhibitors structurally resemble the enzyme's natural substrate and compete for the active site. sigmaaldrich.com Non-competitive inhibitors bind to an allosteric site on the enzyme, causing a conformational change that alters the active site and reduces its activity. sigmaaldrich.comsavemyexams.com The lactate component of this compound may also influence cellular metabolism, as lactate itself has been shown to regulate the cell cycle by remodeling the anaphase promoting complex (APC/C) through inhibition of the SUMO protease SENP1. nih.gov Furthermore, inhibition of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, by metal complexes has been explored as a potential anticancer strategy. researchgate.net

Interaction with RNA and Other Cellular Metabolites

The interaction of platinum compounds is not limited to DNA and proteins. RNA, another crucial nucleic acid, can also be a target. nih.gov Platinum complexes can form cross-links with RNA, potentially interfering with its various functions, including protein synthesis. acs.org The N7 position of guanine in RNA is a potential binding site for platinum. acs.org

Cellular Response Pathways to this compound

The cellular damage induced by this compound triggers a cascade of signaling pathways that ultimately determine the cell's fate. oaepublish.comnmsgroup.it These responses primarily involve the activation of programmed cell death and interference with the cell cycle.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Autophagy, Necrosis)

The primary mechanism by which platinum drugs induce cell death is through apoptosis, or programmed cell death. frontiersin.orgnih.gov DNA damage that is not repaired triggers either the intrinsic or extrinsic apoptotic pathways. nih.govmdpi.com The intrinsic pathway is initiated by an imbalance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of cytochrome c, which activates a caspase cascade. nih.gov The extrinsic pathway is activated by the binding of death ligands to cell surface receptors. nih.gov

In some contexts, platinum compounds can also induce other forms of cell death, such as autophagy and necrosis. mdpi.com Autophagy is a cellular self-digestion process that can have a dual role, either promoting cell survival or contributing to cell death. frontiersin.org Necrosis is a form of cell death characterized by cell swelling and lysis. Some platinum complexes have been shown to induce necrosis by disrupting mitochondrial function and depleting ATP. mdpi.com

Table 2: Key Genes and Proteins in this compound-Induced Apoptosis

| Gene/Protein | Pathway | Role in Apoptosis | Reference |

|---|---|---|---|

| p53 | Intrinsic | A tumor suppressor that can activate apoptosis in response to DNA damage. | mdpi.com |

| Bcl-2 family (e.g., BAX, BAK, BCL-2, BCL-XL) | Intrinsic | Regulate mitochondrial outer membrane permeabilization. | nih.gov |

| Caspase-9 | Intrinsic | Initiator caspase activated by cytochrome c release. | mdpi.com |

| Caspase-8 | Extrinsic | Initiator caspase activated by death receptor signaling. | nih.gov |

| CARD9, BNIP3(L), TNFRSF-1B, TNFRSF-25 | Extrinsic/Intrinsic | Genes shown to be highly expressed following treatment with a platinum complex, indicating their role in inducing apoptosis. | longdom.orgresearchgate.net |

Impact on Cell Cycle Regulation

The DNA damage caused by platinum compounds also leads to the activation of cell cycle checkpoints. thno.org These checkpoints are regulatory pathways that halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis.

Platinum drugs have been shown to cause cell cycle arrest in various phases, including the G1, S, and G2/M phases. longdom.orgmdpi.com For example, some dinuclear platinum complexes have been found to arrest cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com The specific phase of cell cycle arrest can depend on the particular platinum compound and the cell type. The lactate component may also play a role, as lactate has been shown to regulate mitotic exit by remodeling the anaphase promoting complex (APC/C). nih.gov

Influence on Gene Expression and Transcriptional Inhibition

The primary mechanism of action for platinum(II) complexes, including the cis-diammineplatinum(II) moiety, involves direct interaction with nuclear DNA. nih.gov Following cellular uptake and aquation, where the lactate ligand is replaced by water, the platinum center binds to purine bases on the DNA, primarily guanine. nih.gov This binding creates a variety of DNA adducts, with the 1,2-intrastrand cross-link being the most significant. These adducts induce structural distortions in the DNA double helix, which are recognized by cellular proteins. viamedica.pl

A major consequence of these DNA lesions is the potent inhibition of transcription. nih.gov The platinum-DNA adducts physically obstruct the passage of RNA polymerase along the DNA template, stalling the synthesis of messenger RNA (mRNA). nih.gov This halt in transcription is a critical signal for the cell to initiate downstream pathways, and if the damage is too extensive for cellular repair mechanisms to handle, it leads to the activation of apoptosis (programmed cell death). nih.gov

While direct gene expression studies on this compound are not available, research on structurally related cis-diammineplatinum(II) complexes provides insight into the potential genetic response. For instance, preclinical studies on Cis-diammineplatinum (II) benzene-polycarboxylic acids (CDBPA), another complex featuring the cis-diammineplatinum(II) core, have demonstrated significant changes in the expression of genes involved in apoptosis. longdom.org In studies using Ramos Burkitt's lymphoma cells, treatment with CDBPA led to the upregulation of several pro-apoptotic genes. longdom.orgresearchgate.net This indicates that beyond general transcriptional inhibition, the cellular response to the DNA damage induced by the platinum core involves the specific activation of genetic programs designed to eliminate the damaged cell. longdom.org

Table 1: Preclinical Data on Pro-Apoptotic Gene Upregulation by a Related Cis-Diammineplatinum(II) Complex (CDBPA) in Ramos Cells

| Gene Symbol | Full Name | Function | Fold Change (RQ) |

|---|---|---|---|

| CARD9 | Caspase Recruitment Domain Family Member 9 | Apoptosis signaling | 3.96 |

| BNIP3L | BCL2 Interacting Protein 3 Like | Apoptosis, mitochondrial pathway | 3.62 |

| TNFRSF1B | Tumor Necrosis Factor Receptor Superfamily Member 1B | Death receptor pathway | 2.92 |

| TNFRSF25 | Tumor Necrosis Factor Receptor Superfamily Member 25 | Death receptor pathway | 2.38 |

| TNF | Tumor Necrosis Factor | Pro-inflammatory and pro-apoptotic cytokine | >2.00 |

Data sourced from a preclinical in vitro study on the CDBPA complex. researchgate.net RQ stands for Relative Quantification.

Effects on Mitochondrial Function and Metabolic Pathways

The cytotoxic effects of platinum compounds are not confined to nuclear DNA damage. There is substantial evidence that platinum complexes also target mitochondria, inducing dysfunction that contributes to cell death. researchgate.netmdpi.com Platinum drugs can accumulate in mitochondria and inflict damage, leading to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.net This mitochondrial-mediated cell death pathway complements the apoptosis triggered by nuclear DNA damage.

The lactate ligand in this compound introduces a unique metabolic dimension to its mechanism. Lactate is a key metabolite in cellular energy pathways, particularly in cancer cells which often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect). nih.gov Preclinical studies on other complex platinum agents have shown that targeting metabolic pathways can enhance anticancer activity. acs.org For example, platinum(IV) complexes containing ligands that inhibit lactate transporters can block the glycolytic process and impair mitochondrial potential. acs.org

The release of a lactate ligand from this compound within the cell could potentially influence cellular metabolism in several ways:

Modulation of Intracellular Lactate Pools: An increase in intracellular lactate could affect the cellular redox state (NADH/NAD+ ratio) and influence signaling pathways sensitive to lactate levels. nih.gov

Fuel for Oxidative Phosphorylation: Lactate can be converted to pyruvate (B1213749) and used as a fuel source for the mitochondrial tricarboxylic acid (TCA) cycle. frontiersin.org However, platinum-induced mitochondrial damage could simultaneously impair this process.

Metabolic Rewiring: Studies on tumor-resident bacteria have shown that lactate can induce metabolic rewiring in cancer cells, altering gene expression in lactate signaling pathways and contributing to therapeutic resistance. nih.gov

Therefore, this compound may possess a dual mechanism of action, combining the DNA-damaging and mitochondria-disrupting effects of the platinum core with the metabolic influence of the lactate ligand.

Immunogenic Cell Death Induction in Preclinical Models

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. imrpress.com This process is critical for effective chemo-immunotherapy, as it can stimulate a tumor-specific immune response. imrpress.com The induction of ICD is characterized by the emission of specific signals from dying cells, known as damage-associated molecular patterns (DAMPs). imrpress.comresearchgate.net

The three canonical hallmarks of ICD are:

Surface Exposure of Calreticulin (CRT): CRT translocates from the endoplasmic reticulum (ER) to the cancer cell surface, where it acts as an "eat-me" signal for dendritic cells (DCs). researchgate.net

Release of ATP: Dying cells release adenosine (B11128) triphosphate (ATP) into the extracellular space, which serves as a "find-me" signal to attract immune cells. imrpress.com

Secretion of High-Mobility Group Box 1 (HMGB1): HMGB1 is passively released from the nucleus of late-stage apoptotic or necrotic cells and acts as a danger signal to promote DC maturation and function. researchgate.net

While cisplatin, the prototypical diammine platinum(II) complex, is generally considered a poor inducer of ICD, other platinum drugs like oxaliplatin are known to be potent ICD inducers. imrpress.com Recent preclinical research has focused on developing novel platinum complexes specifically designed to trigger ICD. rsc.orgnih.gov These agents often work by inducing high levels of ER stress and ROS generation, which are potent triggers for CRT exposure. rsc.orgnih.gov

Table 2: Key Hallmarks of Immunogenic Cell Death (ICD) in Preclinical Models

| Hallmark | Description | Immunological Consequence |

|---|---|---|

| Calreticulin (CRT) Exposure | Translocation of CRT protein to the outer cell membrane. | Serves as a phagocytic "eat-me" signal for dendritic cells. |

| ATP Secretion | Active release of adenosine triphosphate from dying cells. | Acts as a chemoattractant ("find-me" signal) for immune cells. |

| HMGB1 Release | Passive release of High-Mobility Group Box 1 protein from the nucleus. | Promotes dendritic cell maturation and T-cell responses. |

This table summarizes the canonical DAMPs released during ICD as identified in multiple preclinical studies. imrpress.comresearchgate.net

Mechanisms of Acquired and Intrinsic Resistance to Diammine Platinum Ii Lactate Preclinical Focus

Modulation of Cellular Accumulation: Influx and Efflux Transporter Dysregulation

The efficacy of platinum-based drugs is contingent upon their accumulation within cancer cells to a cytotoxic concentration. nih.gov Cellular resistance is frequently associated with altered expression or function of membrane transporters that govern the influx and efflux of these agents. nih.govmdpi.com

Reduced intracellular drug levels are a primary mechanism of resistance. nih.gov This can be achieved through either decreased uptake (influx) or increased removal (efflux) of the drug from the cell. nih.govnih.gov While platinum drugs can enter cells via passive diffusion, active transport systems play a significant role. nih.govresearchgate.net The copper transporter 1 (CTR1) is a major influx transporter for cisplatin (B142131) and carboplatin (B1684641). nih.govresearchgate.netnih.gov Downregulation of CTR1 expression has been shown to decrease platinum drug accumulation and confer resistance in preclinical models. nih.govnih.govaacrjournals.org Conversely, the copper efflux transporters ATP7A and ATP7B are implicated in actively pumping platinum compounds out of the cell or sequestering them in intracellular vesicles. nih.govnih.govjcancer.orgnih.gov Overexpression of ATP7A and ATP7B is a well-documented mechanism of resistance, leading to reduced net intracellular drug concentration. nih.govnih.govjcancer.org Organic cation transporters (OCTs) have also been identified as contributors to platinum drug uptake. nih.govresearchgate.net Dysregulation of these transport systems represents a critical barrier to the therapeutic efficacy of platinum compounds like Diammine platinum(II) lactate (B86563).

| Transporter | Function | Role in Platinum Resistance | References |

|---|---|---|---|

| Copper Transporter 1 (CTR1) | Influx | Decreased expression reduces drug uptake, leading to resistance. | nih.govnih.govnih.govaacrjournals.org |

| ATP7A / ATP7B | Efflux | Increased expression enhances drug removal from the cell, leading to resistance. | nih.govnih.govnih.govjcancer.orgnih.gov |

| Copper Transporter 2 (CTR2) | Influx/Sequestration | Role is complex; may inhibit cellular accumulation of platinum drugs. | nih.goviiarjournals.org |

| Organic Cation Transporters (OCTs) | Influx | Mediate uptake of platinum agents; altered function can affect accumulation. | nih.govresearchgate.net |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux | Participates in the efflux of platinum agents, particularly glutathione-platinum conjugates. | nih.govresearchgate.net |

Intracellular Detoxification Systems and Platinum Sequestration

Once inside the cell, platinum drugs can be intercepted and neutralized by intracellular detoxification systems before they can reach their primary target, nuclear DNA. nih.govfrontiersin.org This sequestration is a major contributor to drug resistance.

Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant intracellular non-protein thiol and plays a central role in cellular defense against xenobiotics. frontiersin.orgnih.gov The sulfhydryl group of GSH has a high affinity for platinum and can directly bind to platinum compounds. frontiersin.org This conjugation reaction, often catalyzed by Glutathione S-transferases (GSTs), forms a glutathione-platinum complex. frontiersin.orgacs.orgfrontiersin.org This complex is more water-soluble and is actively exported from the cell by efflux pumps like the Multidrug Resistance-Associated Protein (MRP) family, effectively detoxifying the drug. nih.govnih.govnih.gov Elevated levels of both GSH and GSTs are frequently observed in platinum-resistant cell lines and are considered a key mechanism of acquired resistance. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org Studies have shown that the formation of the GS-platinum complex can account for a significant portion of the intracellular platinum metabolism. nih.gov

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis and detoxification. frontiersin.orgnih.govauajournals.org The high cysteine content makes MTs potent scavengers of heavy metals, including platinum. frontiersin.orgnih.govacs.org By binding to platinum drugs, MTs sequester them in the cytoplasm, preventing their translocation to the nucleus and interaction with DNA. nih.govnih.govnih.gov The overexpression of MTs has been correlated with cisplatin resistance in various cancer types in preclinical studies. nih.govauajournals.org The binding of platinum(II) compounds to the sulfur atoms of cysteine residues in MTs is a highly effective mechanism of drug inactivation. nih.govacs.org However, some studies have reported divergent or no significant correlation between MT expression and platinum resistance in certain cancer cell lines, suggesting the context-dependency of this resistance mechanism. iiarjournals.orgiiarjournals.org

| System/Molecule | Mechanism | Effect on Platinum Drug | References |

|---|---|---|---|

| Glutathione (GSH) | Direct binding and conjugation to platinum. | Inactivation and detoxification of the drug. | frontiersin.orgfrontiersin.org |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of GSH to platinum drugs. | Facilitates inactivation and subsequent efflux of the GS-platinum complex. | acs.orgfrontiersin.orgmdpi.com |

| Metallothioneins (MTs) | Sequestration of platinum via binding to cysteine residues. | Prevents the drug from reaching its nuclear DNA target. | nih.govnih.govfrontiersin.orgnih.gov |

Role of Glutathione and Thiol-Containing Molecules

DNA Repair and Tolerance Mechanisms

The primary cytotoxic mechanism of platinum drugs, including Diammine platinum(II) lactate, is the formation of covalent adducts with DNA, leading to structural distortions, replication and transcription inhibition, and ultimately, apoptosis. nih.govauajournals.org Enhanced capacity of cancer cells to repair this DNA damage or to tolerate its presence is a fundamental mechanism of resistance. mdpi.comaacrjournals.org

The Nucleotide Excision Repair (NER) pathway is the main cellular defense system for removing bulky, helix-distorting DNA lesions, such as the intrastrand crosslinks created by platinum drugs. mdpi.comaacrjournals.orgoaepublish.com The NER pathway involves damage recognition, excision of the damaged DNA segment, and synthesis of a new, correct strand. oaepublish.com Increased efficiency of the NER pathway is strongly associated with platinum resistance. mdpi.comoaepublish.com A key protein complex in this pathway is ERCC1-XPF, an endonuclease responsible for incising the damaged DNA strand. oaepublish.com Overexpression of ERCC1 is one of the most widely studied markers of platinum resistance in preclinical models, as it directly enhances the cell's ability to remove platinum-DNA adducts, allowing the cell to survive the treatment. mdpi.comoaepublish.com

The Mismatch Repair (MMR) system is responsible for correcting base mismatches and small insertions/deletions that can occur during DNA replication. aacrjournals.orgnih.gov In the context of platinum drugs, a functional MMR system recognizes the structural distortions caused by platinum-DNA adducts. aacrjournals.orgnih.gov Instead of directly repairing the adduct, the MMR system is thought to initiate a "futile" cycle of repair attempts that ultimately signals for apoptosis, thus contributing to the drug's cytotoxicity. oup.com Consequently, a loss or deficiency in the MMR system can lead to drug resistance. nih.govaacrjournals.org When MMR is impaired (for example, through mutations in key genes like MLH1 or MSH2), the cell fails to recognize the platinum-induced damage and does not trigger apoptosis. aacrjournals.orgnih.gov This allows the cell to tolerate the DNA lesions and continue to proliferate, resulting in resistance to platinum agents like cisplatin and carboplatin. aacrjournals.orgnih.govoup.comaacrjournals.org

| Pathway | Function in Response to Platinum Damage | Alteration Leading to Resistance | Key Proteins | References |

|---|---|---|---|---|

| Nucleotide Excision Repair (NER) | Removes bulky platinum-DNA adducts. | Increased activity/overexpression of pathway components. | ERCC1, XPF, XPA | mdpi.comaacrjournals.orgoaepublish.comnih.gov |

| Mismatch Repair (MMR) | Recognizes DNA damage and signals for apoptosis. | Loss of function/deficiency in pathway components. | MSH2, MLH1, MSH6 | nih.govaacrjournals.orgnih.govnih.govaacrjournals.org |

Bypass of Platinum-DNA Adducts

The cytotoxic effect of Lobaplatin (B1683953) is primarily initiated by the formation of covalent adducts with DNA, predominantly 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases (GG) or between guanine and adenine (B156593) bases (AG). wikipedia.orgresearchgate.netnih.gov These lesions distort the DNA double helix, creating a physical blockade for the cellular machinery involved in DNA replication and transcription. patsnap.comviamedica.pl A primary mechanism of resistance involves the cell's ability to tolerate or repair this platinum-induced DNA damage, thereby bypassing the drug's intended lethal effect.

Resistance to platinum compounds is frequently associated with an enhancement of the cell's DNA repair capacity. frontiersin.orgresearchgate.netscispace.com While the DNA damage response (DDR) pathways are designed to repair lesions and maintain genomic integrity, their upregulation in cancer cells can effectively neutralize the action of drugs like Lobaplatin. patsnap.com Although extensive research on specific repair pathways for Lobaplatin is still developing, knowledge from other platinum drugs provides a strong model. Pathways such as Nucleotide Excision Repair (NER) are critical for removing bulky adducts formed by platinum agents.

Another crucial bypass mechanism is translesion synthesis (TLS). This process allows the DNA replication machinery to continue synthesis past a DNA lesion, albeit often in an error-prone manner. Specialized DNA polymerases, such as polymerase β (pol β), pol ζ, and pol η, are capable of bypassing platinum-DNA adducts. aacrjournals.org Preclinical studies on the structurally related compound oxaliplatin (B1677828) have shown that these polymerases can replicate past its DNA adducts more efficiently than those of cisplatin. aacrjournals.org This suggests that an increased expression or activity of specific TLS polymerases could be a significant mechanism for conferring resistance to Lobaplatin by allowing cancer cells to tolerate the DNA damage and continue proliferating.

Alterations in Apoptotic Signaling and Cell Death Pathways

When DNA damage induced by Lobaplatin is too extensive to be repaired, the cell typically initiates a programmed cell death pathway known as apoptosis. patsnap.comfrontiersin.org Evasion of apoptosis is a hallmark of cancer and a critical mechanism of chemoresistance. frontiersin.org Lobaplatin has been shown in numerous preclinical models to be a potent inducer of apoptosis. dovepress.comnih.gov Resistance, therefore, often arises from specific alterations in the signaling cascades that control this process.

Key molecular events in Lobaplatin-induced apoptosis include the activation of the p53 tumor suppressor protein, generation of reactive oxygen species (ROS), activation of the p38 MAPK signaling pathway, and a shift in the balance of Bcl-2 family proteins toward a pro-apoptotic state (increased Bax/Bcl-2 ratio). frontiersin.orgnih.govamegroups.org This cascade culminates in the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell. frontiersin.orgamegroups.org

Preclinical studies have identified several ways cancer cells can become resistant by disrupting this pathway:

Dysfunctional p53: In non-small-cell lung cancer (NSCLC) cells, the apoptotic response to Lobaplatin was found to be dependent on functional p53. frontiersin.org Cells with p53 knocked down were more resistant to Lobaplatin-induced apoptosis. frontiersin.org

Altered Bcl-2 Family Proteins: A common resistance mechanism is the overexpression of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax. nih.govamegroups.org This alteration raises the threshold for initiating apoptosis, allowing cells to survive despite the presence of Lobaplatin-induced damage.

Inhibition of the PI3K/Akt Pathway: Lobaplatin has been shown to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway. viamedica.plamegroups.org Conversely, the hyperactivation of this pathway is a known driver of chemoresistance and could counteract the effects of Lobaplatin. viamedica.plportlandpress.com

Modulation of Metadherin (MTDH): In breast cancer cells, Lobaplatin's ability to induce apoptosis has been linked to its downregulation of MTDH, an oncoprotein associated with tumor progression and chemoresistance. nih.govresearchgate.net Therefore, the failure to downregulate MTDH could be a mechanism of resistance. nih.gov

| Protein/Pathway | Role in Apoptosis (Drug-Sensitive Cells) | Alteration in Resistance (Drug-Resistant Cells) | Source(s) |

|---|---|---|---|

| p53 | Activated by DNA damage, triggers apoptosis. | Loss of function or mutation prevents apoptotic signaling. | frontiersin.orgnih.gov |

| Bax/Bcl-2 Ratio | Increased ratio (more Bax, less Bcl-2) promotes apoptosis. | Decreased ratio (less Bax, more Bcl-2) inhibits apoptosis. | frontiersin.orgdovepress.comnih.govamegroups.orgmedchemexpress.com |

| Caspases (e.g., Caspase-3, -8, -9) | Activated to execute apoptosis. | Inhibited activity or expression. | frontiersin.orgamegroups.orgmedchemexpress.com |

| p38 MAPK | Activated by ROS, mediates p53-dependent apoptosis. | Pathway is suppressed. | frontiersin.org |

| PI3K/Akt Pathway | Inhibited by Lobaplatin to allow apoptosis. | Remains active, promoting cell survival. | viamedica.plamegroups.orgportlandpress.complos.org |

| MTDH | Downregulated by Lobaplatin. | Expression remains high, promoting resistance. | nih.govresearchgate.net |

Emerging and Non-Canonical Resistance Mechanisms

Beyond established mechanisms like DNA repair and apoptosis evasion, recent preclinical research has uncovered novel and non-canonical pathways that contribute to Lobaplatin resistance.

Metabolic Reprogramming: Cancer cells exhibit altered metabolism, and this can be exploited to develop resistance. A study in lung adenocarcinoma found that inhibiting the enzyme Lactate Dehydrogenase A (LDHA) significantly enhanced sensitivity to Lobaplatin. plos.orgresearchgate.net This is particularly relevant as Lobaplatin is a lactate salt. The inhibition of LDHA disrupted lactate metabolism and suppressed the pro-survival PI3K/Akt signaling pathway, suggesting that targeting metabolic vulnerabilities can overcome resistance. plos.orgresearchgate.net In osteosarcoma, resistance has been linked to the transcriptional activation of Prostaglandin E Synthase (PTGES) by the Far Upstream Element-Binding Protein 1 (FUBP1), which facilitates the arachidonic acid metabolic pathway. nih.gov

Switching Cell Death Modality (Pyroptosis): Apoptosis is not the only form of programmed cell death. Lobaplatin has been found to induce pyroptosis, an inflammatory form of cell death, in colon cancer cells through a caspase-3/Gasdermin E (GSDME) pathway. mdpi.comencyclopedia.pub Critically, the loss of GSDME expression can switch the cell death modality from pyroptosis back to apoptosis, a change that is associated with increased chemoresistance. mdpi.com This suggests that the ability to trigger a specific, potent form of cell death like pyroptosis is crucial for Lobaplatin's efficacy, and its evasion is an emerging resistance mechanism.

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program associated with increased cancer cell motility, invasion, and drug resistance. nih.govfrontiersin.org The overexpression of MTDH, which is suppressed by Lobaplatin in sensitive cells, is known to be involved in promoting EMT. nih.gov This provides a link between Lobaplatin action and the EMT phenotype, where cells acquiring mesenchymal characteristics may exhibit intrinsic resistance to the drug. nih.govnih.gov

Autophagy: Autophagy is a cellular recycling process that can either promote cell death or act as a survival mechanism under stress. In breast cancer cells, Lobaplatin has been shown to induce autophagy alongside apoptosis. portlandpress.comsemanticscholar.org While this can contribute to cell death, in some contexts, autophagy can help cancer cells endure the stress of chemotherapy, thus contributing to resistance. frontiersin.orgresearchgate.net The precise role of autophagy in Lobaplatin resistance is complex and likely context-dependent. portlandpress.comsemanticscholar.org

| Mechanism | Description | Key Mediators | Source(s) |

|---|---|---|---|

| Metabolic Reprogramming | Alterations in cellular metabolism that support survival and drug resistance. | LDHA, PI3K/Akt, FUBP1, PTGES, Arachidonic Acid Pathway | plos.orgresearchgate.netnih.gov |

| Pyroptosis Evasion | Avoiding a highly inflammatory form of programmed cell death. | Gasdermin E (GSDME) | mdpi.comencyclopedia.pub |

| Epithelial-Mesenchymal Transition (EMT) | Phenotypic switch to a more aggressive and resistant state. | MTDH, Snail, Twist, ZEB | nih.govnih.govfrontiersin.org |

| Autophagy | A stress-response pathway that can promote cell survival. | PI3K/Akt/mTOR pathway | portlandpress.comsemanticscholar.org |

Preclinical Pharmacological Investigations: Efficacy and Disposition of Diammine Platinum Ii Lactate

In Vitro Antiproliferative Activity in Cellular Models

Lobaplatin (B1683953) has demonstrated notable cytotoxic effects against a variety of cancer cell lines, including those that have developed resistance to other platinum-based drugs like cisplatin (B142131). viamedica.pluctm.edunih.gov

The antiproliferative properties of lobaplatin have been assessed across a broad spectrum of human tumor cell lines. Preclinical studies have confirmed its cytotoxic activity against cell lines derived from various cancers, including leukemia, lung cancer, ovarian cancer, and gastric cancer. uctm.edumdpi.com Its efficacy has been particularly noted in models of chronic myeloid leukemia and breast cancer. viamedica.pl Furthermore, research has shown that lobaplatin is effective against cisplatin-resistant leukemia P388 cells, highlighting its potential to overcome common mechanisms of drug resistance. uctm.edu The spectrum of its activity also extends to cervical, prostate, and lung cancer cells that are resistant to platinum therapy. viamedica.pl

The cytotoxic effect of lobaplatin is dose-dependent, with higher concentrations of the compound leading to greater inhibition of cancer cell proliferation. nih.gov In preclinical evaluations, the cytotoxic activity of lobaplatin was observed at concentrations significantly lower than those required for cisplatin in some cell lines. viamedica.plviamedica.pl This indicates a potent ability to induce cell death in cancerous cells. Studies on various platinum complexes show a clear relationship where increasing the concentration of the drug leads to a proportional decrease in cell viability, typically measured as the IC50 value (the concentration required to inhibit the growth of 50% of cells). acs.orgresearchgate.net

A critical aspect of developing new anticancer agents is ensuring they selectively target cancer cells while minimizing damage to healthy, non-transformed cells. While specific data comparing lobaplatin's cytotoxicity in cancerous versus non-transformed cell lines is not detailed in the provided results, the development of advanced platinum complexes often involves assessing their selectivity index (SI). acs.org This index is calculated by comparing the IC50 value in a non-cancerous cell line (like the MRC-5 human fibroblast line) to the IC50 values in cancer cell lines. acs.org A higher SI value indicates greater selectivity for cancer cells. The broader goal of third-generation platinum agents like lobaplatin was to improve upon the toxicity profile of cisplatin, suggesting an improved specificity, which has been partly confirmed by its comparatively lower nephrotoxicity in preclinical models. viamedica.pl

Table 1: In Vitro Antiproliferative Activity of Diammine Platinum(II) Lactate (B86563) (Lobaplatin) Specific IC50 values for Lobaplatin were not available in the search results. The table reflects the types of cancer cell lines against which it has shown activity.

| Cell Line Type | Cancer Type | Activity Noted | Reference |

|---|---|---|---|

| P388 | Leukemia (Cisplatin-Resistant) | Remarkable Cytotoxicity | uctm.edu |

| Various Human Tumor Heterotransplantante | Multiple | Remarkable Cytotoxicity | uctm.edu |

| N/A | Chronic Myeloid Leukemia | High Cytotoxic Activity | uctm.edu |

| N/A | Breast Cancer | High Efficacy | viamedica.pl |

| N/A | Small-Cell Lung Cancer | High Efficacy | viamedica.pl |

Dose-Response Profiling and Concentration-Dependent Effects

In Vivo Efficacy Studies in Animal Models

In vivo studies using animal models have been crucial in demonstrating the therapeutic potential of lobaplatin, showing significant tumor growth inhibition and suggesting a favorable profile compared to earlier platinum drugs. viamedica.plmdpi.com

Lobaplatin has shown significant antitumor activity in various in vivo models. mdpi.com Its efficacy has been demonstrated in xenograft models using human tumor cells, including those from lung, ovarian, and gastric cancers. mdpi.com These studies involve implanting human tumor tissues into immunodeficient mice to evaluate the drug's ability to suppress tumor growth. The results from these preclinical models were promising, indicating that lobaplatin could be a viable alternative to cisplatin and carboplatin (B1684641), particularly due to its different toxicity profile. viamedica.pl In vivo studies in mice with murine ADJ/PC6 plasmacytoma also showed superior antitumor efficacy for other advanced platinum agents compared to cisplatin and carboplatin. mdpi.com

The ability to inhibit metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a key goal in cancer therapy. While the search results highlight the importance of anti-metastatic activity for new platinum drugs, specific preclinical data detailing the anti-metastatic potential of lobaplatin is limited. acs.orgacs.orgmdpi.com However, some advanced ruthenium complexes, another class of metal-based drugs, have shown greater efficacy against metastases than against primary tumors, suggesting that newer metallo-drugs are being designed with this crucial therapeutic goal in mind. mdpi.com Lobaplatin is approved in China for treating metastatic breast cancer, which implies that it possesses efficacy against cancer that has already spread. nih.govmdpi.com

Table 2: In Vivo Efficacy of Diammine Platinum(II) Lactate (Lobaplatin) in Animal Models

| Model Type | Cancer Type | Efficacy Noted | Reference |

|---|---|---|---|

| Xenograft | Human Lung Cancer | Antitumor Activity | mdpi.com |

| Xenograft | Human Ovarian Cancer | Antitumor Activity | mdpi.com |

| Xenograft | Human Gastric Cancer | Antitumor Activity | mdpi.com |

| N/A | Metastatic Breast Cancer | Approved for Therapy | nih.govmdpi.com |

| N/A | Chronic Myelogenous Leukemia | Approved for Therapy | viamedica.pl |

Tumor Growth Inhibition in Xenograft and Syngeneic Models

Preclinical Pharmacokinetic (PK) Studies in Animal Models

The preclinical pharmacokinetic profile of this compound, also known as lobaplatin, has been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for predicting the compound's behavior in humans and for establishing a foundation for clinical trial design.

Absorption and Distribution Profiles in Biological Compartments

Following intravenous administration in animal models such as dogs, platinum from platinum-based drugs exhibits a biphasic clearance from the plasma. nih.gov There is a rapid initial phase, followed by a much slower elimination phase. nih.gov For instance, after giving dogs a single intravenous dose of cisplatin, plasma platinum levels dropped by 90% within the first 4 hours. nih.gov However, a detectable concentration of platinum remained in the plasma for as long as 12 days. nih.gov

The distribution of platinum throughout the body is extensive. Studies with cisplatin in dogs have shown that initial platinum concentrations are highest in excretory organs like the kidneys, as well as in the gonads, spleen, and adrenals. nih.gov Over time, significantly elevated levels of platinum persist in the kidney, liver, ovary, and uterus. nih.gov In fact, platinum can be found in tissues for more than a decade after the last dose. researchgate.net The binding of platinum to plasma proteins, such as albumin, is a key feature of its distribution, with a significant percentage of circulating platinum becoming protein-bound shortly after administration. pensoft.netfda.gov This binding is often irreversible, and the resulting platinum-protein complexes are eliminated slowly. pensoft.netfda.gov

In the context of newer platinum compounds, such as those designed to overcome resistance, distribution studies in tumor-bearing mice have shown that nanoparticle formulations can significantly increase the circulation time of platinum in the blood compared to the parent drugs. nih.gov

Metabolism and Excretion Pathways in Animal Systems

The metabolism of platinum compounds like this compound is complex. While the parent compound may undergo some biotransformation, a significant aspect of its metabolic fate involves binding to plasma proteins and other biological molecules. nih.govnih.gov For instance, platinum derived from cisplatin binds to plasma proteins like albumin, transferrin, and gamma globulin. fda.gov This binding is not readily reversible, and the resulting complexes have a long half-life. fda.gov

The primary route of excretion for platinum compounds is through the kidneys into the urine. nih.govfda.gov Following administration of cisplatin in dogs, a large portion of the dose is recovered in the urine within the first few hours. nih.gov Similarly, in humans, a significant fraction of the administered platinum is excreted in the urine within the first 24 hours. fda.gov However, due to tissue accumulation and protein binding, the elimination is not complete, and platinum can be detected in the body for extended periods. nih.govresearchgate.netfda.gov The renal clearance of platinum can be influenced by the specific chemical form of the platinum complex. fda.gov

Platinum Accumulation in Target Tissues and Organs

A consistent finding across preclinical studies of various platinum-based anticancer agents is the accumulation of platinum in both target and non-target tissues. Following the administration of cisplatin to dogs, the highest initial concentrations of platinum are observed in organs responsible for excretion, such as the kidneys, as well as in the gonads, spleen, and adrenals. nih.gov

Over a period of several days, platinum levels remain significantly elevated in the kidney, liver, ovary, and uterus, maintaining a tissue-to-plasma concentration ratio of 3 to 4 for as long as six days post-treatment. nih.gov Even 12 days after a single dose, a measurable concentration of platinum is still detectable in the plasma. nih.gov Long-term studies have shown that platinum can persist in tissues for up to 180 days after the final administration. fda.gov